2-Bromo-6-chloronicotinamide is a halogenated derivative of nicotinamide, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions of the pyridine ring, respectively. Its molecular formula is with a molecular weight of 235.46 g/mol. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biological research due to its unique chemical properties and biological activities.
2-Bromo-6-chloronicotinamide can be synthesized through halogenation reactions involving nicotinamide derivatives. The primary sources of information regarding its synthesis and properties include chemical databases such as PubChem and BenchChem, which provide detailed descriptions and data on its structure and applications.
This compound falls under the category of halogenated organic compounds, specifically halogenated nicotinamides. It is classified based on its structural features and functional groups, which influence its reactivity and biological activity.
The synthesis of 2-Bromo-6-chloronicotinamide typically involves the following methods:
The molecular structure of 2-Bromo-6-chloronicotinamide can be represented as follows:
C1=C(C=NC(=C1C(=O)N)Br)Cl
2-Bromo-6-chloronicotinamide participates in various chemical reactions:
The mechanism of action for 2-Bromo-6-chloronicotinamide involves its interaction with biological targets:
Physical property data can be sourced from chemical databases like PubChem, which provide comprehensive details regarding solubility, melting points, and other relevant characteristics.
2-Bromo-6-chloronicotinamide has several notable applications:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1